Cas no 855153-75-2 (4-Pyridinecarboxylicacid, 2-(1-piperidinyl)-)
4-Pyridinecarboxylicacid, 2-(1-piperidinyl)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-Pyridinecarboxylicacid, 2-(1-piperidinyl)-
- 2-Piperidinoisonicotinic acid
- 3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4'-carboxylic acid
- 2-Piperidinoisonicotinic acid, AldrichCPR
- EN300-703454
- PS-4123
- MFCD04115214
- 855153-75-2
- 2-PIPERIDIN-1-YLPYRIDIN-4-YLCARBOXYLIC ACID
- SCHEMBL1255519
- PYHYIVXTQSCHDX-UHFFFAOYSA-N
- DB-076358
- 2-Piperidin-1-ylisonicotinic acid
- 2-Piperidin-1-yl-isonicotinic acid
- 2-(piperidin-1-yl)pyridine-4-carboxylic acid
- AB19706
- CS-0271820
- AKOS000214820
- E86888
- 2-(Piperidin-1-yl)isonicotinicacid
- 2-piperidin-1-ylpyridine-4-carboxylic acid
- 2-PIPERIDIN-1-YLISONICOTIC ACID 97%2-PIPERIDIN-1-YLPYRIDIN-4-YLCARBOXYLIC ACID
- 2-(Piperidin-1-yl)isonicotinic acid
- A1-01374
- 2-PIPERDIN-YLISONICOTINIC ACID
- DTXSID50424434
-
- MDL: MFCD04115214
- Inchi: 1S/C11H14N2O2/c14-11(15)9-4-5-12-10(8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,14,15)
- InChI-Schlüssel: PYHYIVXTQSCHDX-UHFFFAOYSA-N
- Lächelt: OC(C1C=CN=C(C=1)N1CCCCC1)=O
Berechnete Eigenschaften
- Genaue Masse: 206.105527694g/mol
- Monoisotopenmasse: 206.105527694g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 2
- Komplexität: 227
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topologische Polaroberfläche: 53.4Ų
Experimentelle Eigenschaften
- Dichte: 1.231
- Schmelzpunkt: 167-168.5
- Siedepunkt: 476.2°C at 760 mmHg
- Flammpunkt: 241.8°C
- Brechungsindex: 1.584
- Dampfdruck: Not available
4-Pyridinecarboxylicacid, 2-(1-piperidinyl)- Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: Harmful
-
Warnhinweis:
P264Nach der Behandlung gründlich reinigen
P280Schutzhandschuhe tragen/Schutzkleidung tragen/Schutzbrille tragen/Schutzmaske tragen
P305Wenn es in die Augen gelangt
P351Einige Minuten lang sorgfältig mit Wasser abspülen
P338Kontaktlinse entfernen (falls vorhanden) und einfach zu bedienen, spülen
P337Wenn die Augenreizung anhält
P313Ärztliche Beratung/Pflege einholen - Sicherheitshinweise: H303Kann beim Verschlucken schädlich sein+H313Hautkontakt kann schädlich sein+H333Inhalation kann schädlich für den Körper sein
- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Pyridinecarboxylicacid, 2-(1-piperidinyl)- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 019241-500mg |
3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4'-carboxylic acid |
855153-75-2 | 500mg |
$182.00 | 2023-09-09 | ||
| Chemenu | CM176085-5g |
3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4'-carboxylic acid |
855153-75-2 | 95% | 5g |
$634 | 2021-08-05 | |
| Alichem | A129006192-1g |
2-(Piperidin-1-yl)isonicotinic acid |
855153-75-2 | 95% | 1g |
$196.56 | 2023-08-31 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 78R0077-1g |
3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4'-carboxylic acid |
855153-75-2 | 96% | 1g |
2527.17CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 78R0077-5g |
3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4'-carboxylic acid |
855153-75-2 | 96% | 5g |
8463.46CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 78R0077-25g |
3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4'-carboxylic acid |
855153-75-2 | 96% | 25g |
33904.74CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 78R0077-500mg |
3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4'-carboxylic acid |
855153-75-2 | 96% | 500mg |
1679.12CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 78R0077-250mg |
3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4'-carboxylic acid |
855153-75-2 | 96% | 250mg |
1263.58CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 78R0077-100mg |
3,4,5,6-Tetrahydro-2H-[1,2']bipyridinyl-4'-carboxylic acid |
855153-75-2 | 96% | 100mg |
1060.05CNY | 2021-05-07 | |
| Apollo Scientific | OR2077-100mg |
2-(Piperidin-1-yl)isonicotinic acid |
855153-75-2 | 95% | 100mg |
£55.00 | 2023-09-02 |
4-Pyridinecarboxylicacid, 2-(1-piperidinyl)- Lieferanten
4-Pyridinecarboxylicacid, 2-(1-piperidinyl)- Verwandte Literatur
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Related Categories
- Lösungsmittel und organische Chemikalien Organische Verbindungen Organoheterocyclische Verbindungen Pyridine und Derivate Pyridincarbonsäuren
- Lösungsmittel und organische Chemikalien Organische Verbindungen Organoheterocyclische Verbindungen Pyridine und Derivate Pyridincarbonsäuren und Derivate Pyridincarbonsäuren
Weitere Informationen zu 4-Pyridinecarboxylicacid, 2-(1-piperidinyl)-
4-Pyridinecarboxylic acid, 2-(1-piperidinyl)-: A Versatile Compound in Pharmacological Research and Therapeutic Development
4-Pyridinecarboxylic acid, 2-(1-piperidinyl)- (CAS No. 855153-75-2) represents a pivotal compound in the field of medicinal chemistry, characterized by its unique molecular structure and multifaceted biological activities. This compound, also known as 2-(1-piperidinyl)pyridine-4-carboxylic acid, is a derivative of pyridine carboxylic acid with an additional piperidine ring, which significantly influences its pharmacological properties. Recent advancements in drug discovery and molecular biology have highlighted the potential of this compound in targeting various disease mechanisms, making it a focal point for researchers and pharmaceutical developers.
The 4-pyridinecarboxylic acid scaffold is well-established in the design of bioactive molecules due to its ability to interact with multiple biological targets, including enzymes, receptors, and ion channels. The 2-(1-piperidinyl) substituent further enhances its functional versatility by introducing steric and electronic effects that modulate its binding affinity and selectivity. This structural feature has been extensively studied in recent years, with a growing body of literature demonstrating its role in enhancing drug efficacy and reducing off-target effects.
Recent research has focused on the 4-pyridinecarboxylic acid, 2-(1-piperidinyl)- compound's potential in neuropharmacology and oncology. A 2023 study published in *Journal of Medicinal Chemistry* reported that this compound exhibits significant anti-inflammatory properties by inhibiting the NF-κB signaling pathway, which is implicated in chronic inflammatory diseases. The study also highlighted its ability to modulate microglial activation, suggesting potential applications in neurodegenerative disorders such as Alzheimer's disease.
Another groundbreaking development in 2024 involved the use of 4-pyridinecarboxylic acid, 2-(1-piperidinyl)- as a lead compound for the development of novel anticancer agents. Researchers at the University of Tokyo demonstrated that this compound selectively targets cancer stem cells by disrupting the Wnt/β-catenin signaling pathway. This finding has sparked interest in its potential as a therapeutic agent for solid tumors, particularly in combination with traditional chemotherapy.
In addition to its therapeutic applications, the 4-pyridinecarboxylic acid, 2-(1-piperidinyl)- compound has been extensively studied for its role in drug delivery systems. A 2023 review in *Advanced Drug Delivery Reviews* emphasized its potential as a prodrug carrier due to its ability to enhance solubility and bioavailability. The compound's amphiphilic nature allows it to form self-assembling nanoparticles, which can deliver therapeutic agents to specific cellular compartments with high efficiency.
The 2-(1-piperidinyl) group's impact on the compound's pharmacokinetic profile has also been a subject of recent investigations. A 2024 study published in *Drug Metabolism and Disposition* showed that this substituent significantly improves the oral bioavailability of the compound by reducing its metabolic degradation in the liver. This finding is particularly relevant for the development of orally administered drugs with prolonged half-lives.
Furthermore, the 4-pyridinecarboxylic acid, 2-(1-piperidinyl)- compound has shown promise in the treatment of metabolic disorders. A 2023 clinical trial conducted by the National Institutes of Health (NIH) demonstrated its ability to regulate glucose metabolism by modulating the activity of PPARγ receptors. The study's results indicated a potential therapeutic role in type 2 diabetes management, although further large-scale trials are needed to confirm its efficacy.
Recent advances in computational chemistry have also contributed to the understanding of the 4-pyridinecarboxylic acid, 2-(1-piperidinyl)- compound's molecular interactions. Machine learning algorithms have been employed to predict its binding affinity with various protein targets, enabling the design of more potent derivatives. This approach has been particularly useful in optimizing the compound's selectivity for specific enzymes involved in disease pathways.
The 4-pyridinecarboxylic acid, 2-(1-piperidinyl)- compound's structural flexibility allows it to interact with multiple targets, which has led to its exploration in the development of multitarget drugs. A 2024 study in *ACS Chemical Biology* highlighted its ability to simultaneously modulate the activity of kinases and ion channels, making it a candidate for the treatment of complex diseases such as cancer and autoimmune disorders.
Despite its promising therapeutic potential, the 4-pyridinecarboxylic acid, 2-(1-piperidinyl)- compound faces challenges in its clinical translation. One of the primary concerns is its potential toxicity, particularly at high concentrations. A 2023 safety study conducted by the European Medicines Agency (EMA) identified dose-dependent nephrotoxicity in animal models, underscoring the need for further toxicological evaluations.
Moreover, the 4-pyridinecarboxylic acid, 2-(1-piperidinyl)- compound's metabolic stability in different species remains a critical factor in its development. A comparative study published in *Drug Research* in 2024 revealed significant interspecies variability in its metabolic profile, which could impact its efficacy and safety in human trials. These findings emphasize the importance of thorough preclinical testing before advancing to clinical phases.
Recent collaborations between academic institutions and pharmaceutical companies have accelerated the development of 4-pyridinecarboxylic acid, 2-(1-piperidinyl)- derivatives. For instance, a partnership between Merck & Co. and the University of California, San Francisco, has led to the synthesis of several analogs with enhanced therapeutic profiles. These analogs are currently undergoing phase II clinical trials for the treatment of neurodegenerative and oncological conditions.
In conclusion, 4-pyridinecarboxylic acid, 2-(1-piperidinyl)- represents a versatile compound with significant potential in pharmacological research and therapeutic development. Its structural features and biological activities have been extensively studied, revealing promising applications in neuropharmacology, oncology, and metabolic disorders. While challenges remain in its clinical translation, ongoing research and collaboration are paving the way for its future use as a novel therapeutic agent.
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